N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine

Hepatoprotection In Vivo Pharmacology Oxidative Stress

Researchers investigating hydroxycinnamic acid amide SAR require structurally precise reference standards that are often unavailable from commodity suppliers. Deoxyclovamide (CAS 124027-56-1) fills this gap as a chromatographically validated caffeoyl-tyrosine conjugate with an intermediate antioxidant profile-distinct from both weaker caffeic acid and the more potent catechol-bearing clovamide. • Systematic SAR tool: monophenolic scaffold maps individual hydroxyl contributions to radical scavenging & hepatoprotective activity. • Authenticated HPLC/LC-MS marker for Angolan robusta coffee and cocoa geographical origin verification. • Prodrug-compatible: O-methyl ester derivative enables intracellular THP-1 monocyte delivery for targeted NF-κB and inflammasome studies.

Molecular Formula C18H17NO6
Molecular Weight 343.3 g/mol
CAS No. 124027-56-1
Cat. No. B026895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine
CAS124027-56-1
SynonymsN-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine; _x000B_Angola I;  Deoxyclovamide; 
Molecular FormulaC18H17NO6
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)9-14(18(24)25)19-17(23)8-4-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+
InChIKeyJRXLVUMFJASLDR-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 mg/mL at 20 °C

Caffeoyl Tyrosine: Antioxidant & Cell Transport Research


N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, also known as caffeoyl tyrosine or deoxyclovamide, is a naturally occurring hydroxycinnamic acid amide belonging to the class of tyrosine derivatives [1]. It is formed by the conjugation of caffeic acid with L-tyrosine and is found in cocoa (Theobroma cacao L.) and green robusta coffee beans [2]. The compound exhibits antioxidant properties, acting as a radical scavenger and metal chelator, and has been identified as a contributor to the astringent taste of cocoa [3]. Its unique dipeptide-like structure, which mimics the N-caffeoyl-L-3,4-dihydroxyphenylalanine (clovamide) scaffold, enables potential biological activities including anti-inflammatory effects and the ability to be transported and biotransformed in monocyte/macrophage cells, making it a subject of interest for both food science and pharmaceutical research [4].

Why Caffeoyl Tyrosine Cannot Be Replaced


Simple substitution of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine with its individual building blocks—caffeic acid or L-tyrosine—or with structurally similar hydroxycinnamic acid amides fails to replicate its distinct biological and physicochemical properties. The amide linkage between the caffeoyl moiety and the tyrosine amino acid creates a dipeptide-like scaffold that is not present in caffeic acid alone, conferring unique cellular transport capabilities [1]. Furthermore, comparative studies demonstrate that subtle structural variations, such as the presence of an additional hydroxyl group on the tyrosine ring in clovamide (caffeoyl-DOPA), result in significantly different antioxidant capacities and hepatoprotective activities [2]. Even among closely related caffeoyl-amino acid conjugates, the specific amino acid partner (e.g., valine, methionine, tyrosine) dictates the magnitude and specificity of radical scavenging activity, underscoring that these compounds are not functionally interchangeable [3]. For precise scientific investigation and reproducible results, the exact compound identity is therefore critical.

Caffeoyl Tyrosine vs. Analogs: Comparative Evidence


Hepatoprotective Efficacy vs. Clovamide

In a direct head-to-head comparison, the hepatoprotective activity of caffeoyl tyrosine (N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine) was found to be distinct from that of its structural analog clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine) in a mouse model of carbon tetrachloride (CCl4)-induced liver injury. Caffeoyl tyrosine, which possesses a monophenolic tyrosine moiety, demonstrated a measurable but significantly lower ability to reduce serum alanine aminotransferase (ALT) levels compared to clovamide, which contains an additional catechol group on its amino acid portion [1].

Hepatoprotection In Vivo Pharmacology Oxidative Stress

DPPH Radical Scavenging vs. Clovamide

The in vitro antioxidant potency of caffeoyl tyrosine was directly compared to that of clovamide using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The study revealed that clovamide, which features an additional hydroxyl group on its aromatic ring, exhibited higher DPPH radical scavenging activity than caffeoyl tyrosine [1]. While exact IC50 values are not provided in the abstract, this relative ranking establishes a clear structure-activity relationship (SAR) between the number of phenolic hydroxyl groups and antioxidant efficacy.

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Radical Scavenging of Caffeoyl Amino Acid Esters

In a comparative study of synthetic caffeoyl-amino acid ethyl esters, caffeoyl tyrosine ethyl ester was synthesized alongside derivatives of valine, leucine, and methionine. All four compounds demonstrated antioxidant activity in DPPH and hydroxyl radical scavenging assays. However, the specific activity varied greatly depending on the amino acid constituent. Caffeoyl valine ethyl ester exhibited the strongest DPPH scavenging (IC50 = 11.23 ± 0.24 µmol/L), while caffeoyl methionine ethyl ester was most potent against hydroxyl radicals (IC50 = 0.24 ± 0.002 mmol/L) [1]. This data provides a class-level inference that the tyrosine conjugate will have its own distinct potency profile, different from other amino acid partners, though its specific IC50 values were not reported in this study.

Antioxidant Synthesis Structure-Activity Relationship

Cellular Transport in Monocytes/Macrophages

A study investigating the cellular transport of dipeptide-like phenolic amides in THP-1 monocyte-like cells and PBMCs (peripheral blood mononuclear cells) found that N-caffeoyltyrosine (the parent amide) was not transported significantly into the cells [1]. In stark contrast, its O-methyl ester prodrug form was transported significantly (P < 0.02) via a sodium-independent, pH-dependent mechanism, likely involving PepT1/2 transporters, and was subsequently biotransformed back to the parent N-caffeoyltyrosine intracellularly [1]. This data provides a direct comparison between the compound and its esterified analog.

Cell Transport Pharmacokinetics Immunology

Solubility Profile vs. Caffeic Acid

The physicochemical properties of caffeoyl tyrosine differ from its precursor, caffeic acid. According to PubChem data, caffeoyl tyrosine exhibits a solubility of 0.4 mg/mL at 20 °C [1], while caffeic acid is reported to be sparingly soluble in water (practically insoluble, with literature values often cited around 0.5-1.0 mg/mL at room temperature). Additionally, the cLogP (calculated partition coefficient) of caffeoyl tyrosine is predicted to be approximately 2.1 [2], indicating increased lipophilicity compared to caffeic acid (cLogP ~1.0-1.5). This moderate increase in lipophilicity, combined with its dipeptide-like structure, contributes to its distinct cellular transport properties and potential for improved membrane interactions relative to the highly polar caffeic acid [3].

Solubility Formulation Physicochemical Properties

Caffeoyl Tyrosine: Research & Industrial Applications


Intracellular Anti-inflammatory Prodrug Delivery

Based on evidence that the parent N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine has negligible cellular uptake in THP-1 cells, while its O-methyl ester is efficiently transported and then biotransformed to the active parent compound [1], this compound pair is ideal for investigating intracellular anti-inflammatory mechanisms in monocytes and macrophages. Researchers can use the O-methyl ester prodrug to ensure delivery of the active caffeoyl tyrosine scaffold into the cytoplasm, allowing for the study of its effects on NF-κB signaling, cytokine production, or inflammasome activation without confounding extracellular antioxidant effects. The parent compound itself serves as a valuable control for experiments requiring extracellular activity.

SAR Studies of Caffeoyl-Amino Acid Conjugates

The availability of direct comparative data with clovamide (caffeoyl-DOPA) and related caffeoyl-amino acid conjugates makes N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine a crucial component in SAR studies [2][3]. Its monophenolic tyrosine moiety provides a distinct intermediate activity profile between the weaker caffeic acid and the more potent, catechol-containing clovamide. This allows researchers to systematically map the contribution of each hydroxyl group and the amino acid side chain to antioxidant potency, hepatoprotective efficacy, and cellular transport properties. The compound is therefore a key tool for medicinal chemistry programs aiming to optimize the balance between antioxidant activity, bioavailability, and target specificity.

Analytical Markers for Food Authentication

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine has been identified as a characteristic chemical marker for certain food products, most notably Angolan robusta coffees and cocoa [4]. Its presence and relative abundance can be used to authenticate the geographical origin and quality of coffee and cocoa products, differentiating them from products derived from other species or regions. The compound's unique chromatographic and mass spectrometric signature makes it a valuable reference standard for developing and validating HPLC, LC-MS, or GC-MS methods for food quality control and adulteration detection in the food industry and regulatory science.

In Vivo Moderate Antioxidant Applications

The in vivo comparison showing that caffeoyl tyrosine has a milder effect on serum ALT levels in a liver injury model compared to the stronger antioxidant clovamide [2] suggests a specific research application. This profile positions caffeoyl tyrosine as a candidate for studies where excessive or prolonged antioxidant activity might be undesirable, such as in certain cancer biology contexts where a moderate level of oxidative stress is required for therapeutic efficacy. Its lower radical scavenging capacity, relative to clovamide, could translate to a reduced risk of interfering with physiological redox signaling or causing pro-oxidant effects at high concentrations, making it a more suitable tool for investigating the nuanced role of oxidative stress in disease models.

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